molecular formula C10H9ClO B14062600 1-Chloro-4-((prop-2-yn-1-yloxy)methyl)benzene CAS No. 4039-86-5

1-Chloro-4-((prop-2-yn-1-yloxy)methyl)benzene

Cat. No.: B14062600
CAS No.: 4039-86-5
M. Wt: 180.63 g/mol
InChI Key: VUJITVTVTWYDAK-UHFFFAOYSA-N
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Description

1-Chloro-4-((prop-2-yn-1-yloxy)methyl)benzene is an organic compound with the molecular formula C9H7ClO. It is characterized by a benzene ring substituted with a chlorine atom and a prop-2-yn-1-yloxy methyl group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-((prop-2-yn-1-yloxy)methyl)benzene can be synthesized through the reaction of 1-chloro-4-(hydroxymethyl)benzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-((prop-2-yn-1-yloxy)methyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The alkyne group can be reduced to an alkene or alkane under hydrogenation conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

1-Chloro-4-((prop-2-yn-1-yloxy)methyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-4-((prop-2-yn-1-yloxy)methyl)benzene involves its interaction with various molecular targets. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, forming stable triazole rings. The chlorine atom can undergo substitution reactions, leading to the formation of diverse derivatives with potential biological activity .

Comparison with Similar Compounds

Properties

CAS No.

4039-86-5

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

1-chloro-4-(prop-2-ynoxymethyl)benzene

InChI

InChI=1S/C10H9ClO/c1-2-7-12-8-9-3-5-10(11)6-4-9/h1,3-6H,7-8H2

InChI Key

VUJITVTVTWYDAK-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC1=CC=C(C=C1)Cl

Origin of Product

United States

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